

A Comparative Guide to the Bioequivalence of Levomefolate Calcium Formulations

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This guide offers an objective comparison of **levomefolate calcium** formulations, targeting researchers, scientists, and drug development professionals. It provides a detailed analysis of their bioequivalence, supported by pharmacokinetic data and experimental protocols. Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the biologically active form of vitamin B9 and is the primary form of folate found in circulation.[1][2] Unlike synthetic folic acid, levomefolate does not require enzymatic reduction to become metabolically active, making it a direct source of folate for cellular processes.[3][4] This is particularly advantageous for individuals with genetic polymorphisms in the MTHFR enzyme, which can impair the conversion of folic acid to its active form.[1]

Pharmacokinetic Data: Bioequivalence Analysis

Bioequivalence is established when the rate and extent of absorption of the active ingredient from a test product are not significantly different from those of a reference product. The key pharmacokinetic (PK) parameters for this assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80-125%.

Human Bioequivalence Study: Combination Product vs. Single Agent

A clinical study evaluated the bioequivalence of a combination oral contraceptive tablet containing 0.451 mg of **levomefolate calcium**, ethinylestradiol, and drospirenone against a tablet with **levomefolate calcium** alone. The study demonstrated that the absorption of L-5-



MTHF (the active moiety) was not affected by the other active ingredients. The results confirmed the bioequivalence of the levomefolate component.

Table 1: Pharmacokinetic Parameters for L-5-MTHF After Single Oral Dose (0.451 mg **Levomefolate Calcium**) in Healthy Women

| Parameter | Test Formulation (Combination Product) | Reference Formulation (Levomefolate Calcium Alone) | Geometric Mean Ratio (90% CI) |
|-----------------------------|--|---|----------------------------------|
| Cmax (nmol/L) | 53.9 (± 15.4) | Similar to Test | Within 80.00-125.00% |
| AUC (0-tlast) (nmol/L·h) | 244 (± 63) | Similar to Test | Within 80.00-125.00% |
| Tmax (hours) | 0.5 (range: 0.5 – 1.5) | Not Reported | Not Applicable |
| t½ (hours) | 4.33 (± 0.55) | Not Reported | Not Applicable |

Data presented as mean \pm standard deviation for Cmax, AUC, and $t\frac{1}{2}$, and as median and range for Tmax. CIs are pre-specified ranges for bioequivalence.

Preclinical Comparative Bioavailability: Glucosamine Salt vs. Calcium Salt

A study in Sprague-Dawley rats compared the oral bioavailability of a novel (6S)5-MTHF glucosamine salt (Quatrefolic®) to the (6S)5-MTHF calcium salt. The results indicated that the glucosamine salt formulation led to a significantly higher plasma concentration of the active folate.

Table 2: Comparative Pharmacokinetic Parameters in Rats Following a Single Oral Dose



| Parameter | (6S)5-MTHF Glucosamine Salt | (6S)5-MTHF Calcium Salt |
|----------------------|--------------------------------|-------------------------|
| Cmax (ng/mL) | 879.6 (± 330.3) | 486.8 (± 184.1) |
| AUC (0-8h) (ng/mL·h) | 1123.9 | 997.6 |
| Tmax (hours) | Similar for both forms | Similar for both forms |

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioequivalence. Below is a representative protocol synthesized from standard practices in the field.

Study Design: A randomized, single-dose, open-label, three-period crossover study is a common design. This involves administering the test formulation, the reference formulation, and sometimes a combination product, with a washout period between each administration.

Subjects: The study typically involves healthy adult volunteers. For the human study cited above, 45 healthy women aged 18-38 years were enrolled.

Dosing and Washout: Subjects receive a single oral dose of the formulation (e.g., 0.451 mg **levomefolate calcium**) after an overnight fast. A washout period, such as one or more menstrual cycles for studies in women, is implemented between dosing periods to ensure complete elimination of the drug from the previous phase.

Blood Sampling: Venous blood samples are collected at predefined time points before and after dosing. A typical schedule includes samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method: The concentration of L-5-MTHF in plasma samples is quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. Stable isotope-labeled versions of levomefolate, such as Levomefolate-¹³C₅, are often used as internal standards to ensure accurate quantification.



Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis. Bioequivalence is determined by statistically comparing the Cmax and AUC values for the test and reference formulations.

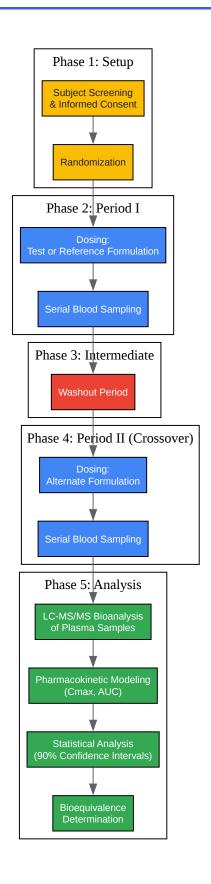
Visualizing Key Processes

Folate Metabolic Pathway Levomefolate (L-5-MTHF) is the final, active product in the folate metabolic pathway. It acts as a methyl donor in the conversion of homocysteine to methionine, a critical step in DNA synthesis and neurotransmitter production. Unlike folic acid, it bypasses the MTHFR enzyme, which can be a rate-limiting step for many individuals.

Caption: Simplified diagram of the folate metabolic pathway.

Bioequivalence Study Workflow The workflow for a typical bioequivalence study follows a structured, multi-step process from subject recruitment to final statistical analysis to ensure robust and reliable results.





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Caption: Standard workflow for a crossover bioequivalence study.



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